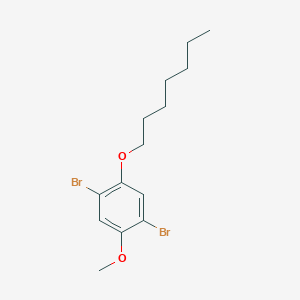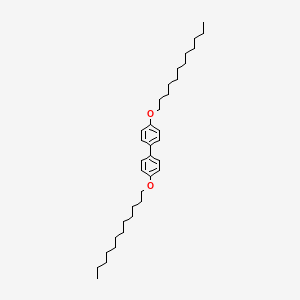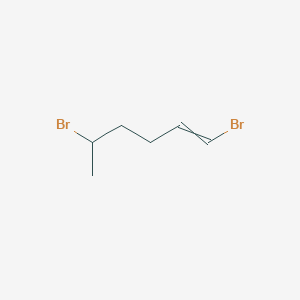
3-(Butyryloxy)cholest-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butyryloxy)cholest-5-ene, also known as cholest-5-en-3-ol butanoate, is a derivative of cholesterol. It is characterized by the presence of a butyryloxy group at the third carbon of the cholest-5-ene structure. This compound is part of a broader class of cholesterol esters, which are important in various biological and industrial contexts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyryloxy)cholest-5-ene typically involves the esterification of cholesterol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating cholesterol and butyric acid in the presence of the catalyst, followed by purification steps to isolate the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butyryloxy)cholest-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The butyryloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by bases or acids.
Major Products Formed
Oxidation: Formation of cholest-5-en-3-one or cholest-5-en-3-oic acid.
Reduction: Conversion to cholest-5-en-3-ol.
Substitution: Formation of various cholest-5-ene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(Butyryloxy)cholest-5-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and membrane dynamics.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of cosmetics and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Butyryloxy)cholest-5-ene involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of the esterified cholesterol .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cholesteryl butyrate
- Cholest-5-en-3-ol
- Cholest-5-en-3-one
Uniqueness
3-(Butyryloxy)cholest-5-ene is unique due to its specific esterification at the third carbon, which imparts distinct chemical and physical properties. Compared to cholesteryl butyrate, it has a different ester linkage, affecting its reactivity and interaction with biological systems. Its structural similarity to cholest-5-en-3-ol and cholest-5-en-3-one allows for comparative studies to understand the impact of esterification on cholesterol derivatives .
Propriétés
Numéro CAS |
137036-79-4 |
|---|---|
Formule moléculaire |
C31H52O2 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate |
InChI |
InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24?,25+,26-,27+,28+,30+,31-/m1/s1 |
Clé InChI |
CKDZWMVGDHGMFR-NRDBOTLNSA-N |
SMILES isomérique |
CCCC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES canonique |
CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)

![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)

![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)



![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)

